molecular formula C18H22N4O2S B406953 8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 303973-49-1

8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B406953
CAS RN: 303973-49-1
M. Wt: 358.5g/mol
InChI Key: NGIUVMJYRRMKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione, also known as Bz-423, is a small molecule that has been studied for its potential use in the treatment of autoimmune diseases and cancer. Bz-423 is a member of the thioxanthene family of compounds and has been found to have unique properties that make it a promising candidate for further research.

Mechanism of Action

8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione works by targeting a specific protein called mitochondrial benzodiazepine receptor (MBR). MBR is involved in the regulation of mitochondrial function and has been found to play a role in the development of autoimmune diseases and cancer. This compound binds to MBR and inhibits its function, leading to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, improve motor function, and decrease the severity of autoimmune disease symptoms. This compound has also been found to induce apoptosis in cancer cells, leading to a reduction in tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is that it has been shown to be effective in animal models of autoimmune disease and cancer. This makes it a promising candidate for further research. However, one limitation of using this compound is that it is a relatively new compound and its long-term effects have not yet been fully studied.

Future Directions

There are a number of future directions for research on 8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of new formulations of this compound that can be used in clinical trials. Another area of interest is the study of the long-term effects of this compound in animal models and in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of autoimmune diseases and cancer.

Synthesis Methods

8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multi-step process that involves the reaction of 3,4-dihydroxybenzaldehyde with butylthiol to form the intermediate 3-butylthio-4-hydroxybenzaldehyde. This intermediate is then reacted with 3-methylbenzylamine to form the final product, this compound.

Scientific Research Applications

8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have potential as a treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In animal studies, this compound has been found to reduce inflammation and improve symptoms of autoimmune disease. This compound has also been studied for its potential use in cancer treatment. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for further research.

properties

IUPAC Name

8-butylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-4-5-9-25-18-19-15-14(16(23)20-17(24)21(15)3)22(18)11-13-8-6-7-12(2)10-13/h6-8,10H,4-5,9,11H2,1-3H3,(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIUVMJYRRMKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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